2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride
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Overview
Description
2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production methods often employ large-scale alkylation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antifibrinolytic agent.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It binds to the kringle domain of plasminogen, inhibiting its activation to plasmin and thereby exerting antifibrinolytic effects . This mechanism is crucial for its potential use in preventing excessive bleeding and promoting clot formation.
Comparison with Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action.
Aminolevulinic acid: Used in photodynamic therapy and as a diagnostic agent.
Uniqueness: 2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride stands out due to its specific structural features and enhanced solubility in its hydrochloride form. This makes it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(aminomethyl)-3-ethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-6(4-2)7(5-9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSUFRPHDCTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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